

synthesis of Olaparib using 4'-(Bromomethyl)- [1,1'-biphenyl]-2-carboxamide

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Compound of Interest

Compound Name: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

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Application Notes and Protocols for the Synthesis of Olaparib

For Researchers, Scientists, and Drug Development Professionals

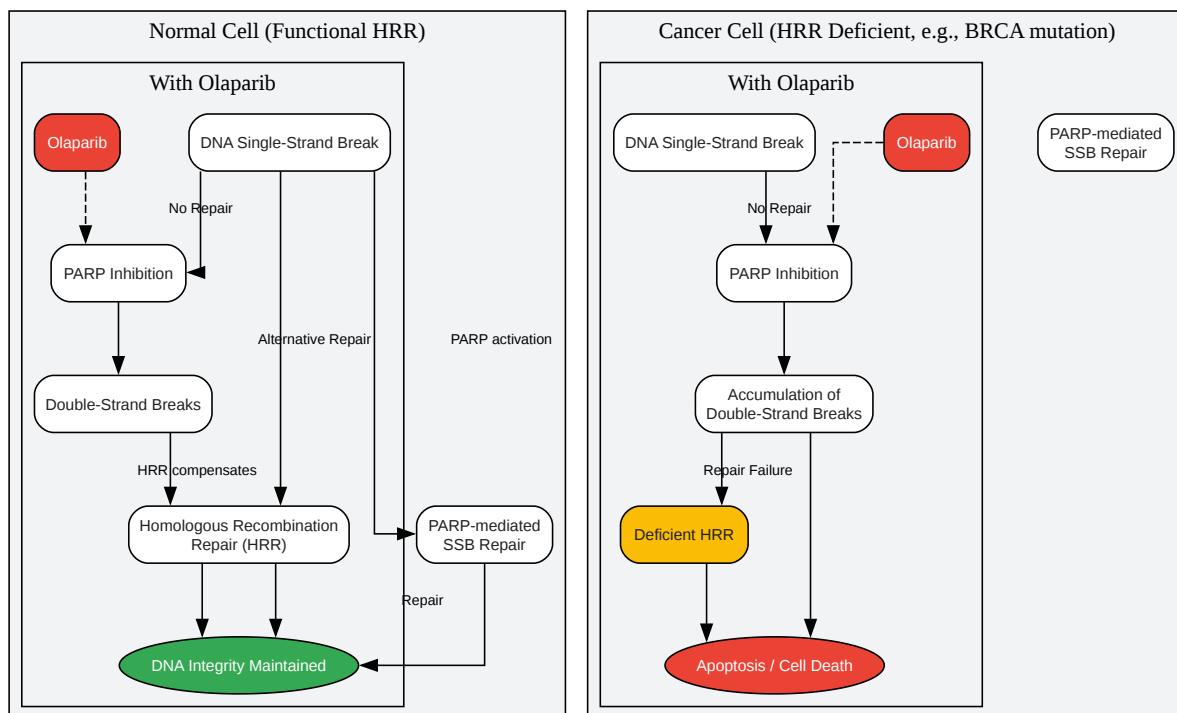
Introduction

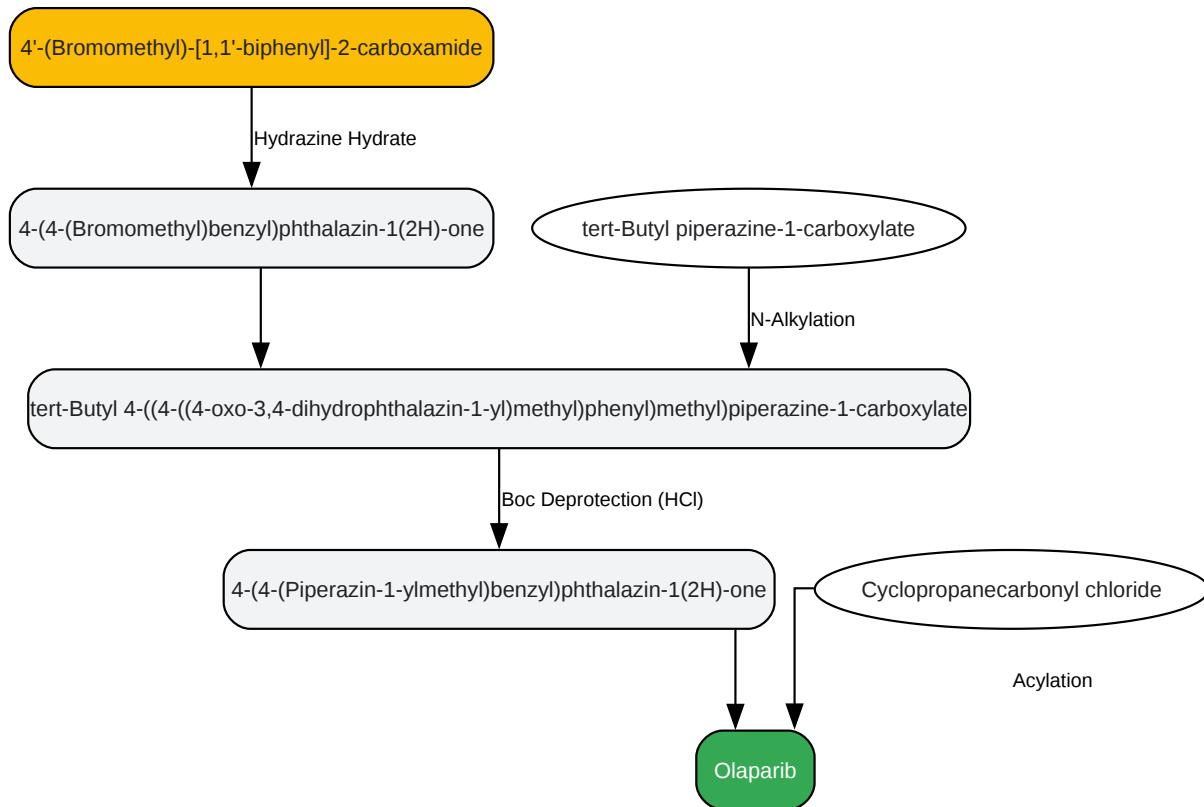
Olaparib (marketed as Lynparza) is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor. It is a targeted therapy indicated for the treatment of various cancers with mutations in DNA repair genes, such as BRCA1 and BRCA2, including ovarian, breast, pancreatic, and prostate cancers. Olaparib's mechanism of action is based on the concept of synthetic lethality, where the inhibition of PARP in cancer cells with a deficient homologous recombination repair (HRR) pathway leads to an accumulation of DNA damage and subsequent cell death.

The synthesis of Olaparib can be achieved through various routes. This document outlines a detailed protocol for the synthesis of Olaparib, commencing from the key intermediate **4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxamide**. This specific starting material provides a convergent and efficient pathway to the final active pharmaceutical ingredient. The following protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib functions by inhibiting the PARP enzyme, which is crucial for the repair of single-strand DNA breaks (SSBs). In normal, healthy cells, if PARP is inhibited, these SSBs can be repaired by the high-fidelity homologous recombination repair (HRR) pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, the HRR pathway is compromised. When Olaparib inhibits PARP in these HRR-deficient cells, the unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs leads to genomic instability and ultimately, apoptosis of the cancer cells. This selective killing of cancer cells while sparing normal cells is known as synthetic lethality.



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